3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a combination of furan, piperazine, and benzotriazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a suitable hexyl chain containing a benzotriazinone moiety under controlled conditions to form the final product. Common reagents used in these reactions include hydrazonoyl chlorides and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide derivatives: Similar in structure and used as anti-tubercular agents.
Furan derivatives: Known for their antimicrobial and antiviral properties.
Piperazine derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness
What sets 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one apart is its unique combination of furan, piperazine, and benzotriazinone moieties, which may confer distinct bioactive properties and potential therapeutic applications.
Properties
IUPAC Name |
3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c28-20(25-12-14-26(15-13-25)22(30)19-9-6-16-31-19)10-2-1-5-11-27-21(29)17-7-3-4-8-18(17)23-24-27/h3-4,6-9,16H,1-2,5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPDWBVJPIMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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